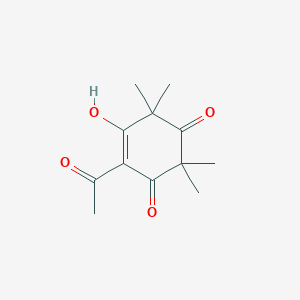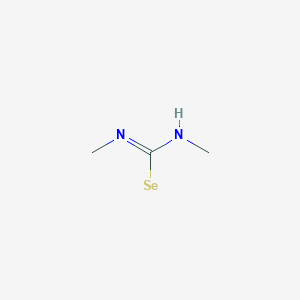
Dimethylselenourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylselenourea, also known as 1,1-dimethyl-2-selenourea, is an organoselenium compound with the molecular formula (CH₃)₂NC(Se)NH₂. It is a derivative of selenourea where two hydrogen atoms are replaced by methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethylselenourea can be synthesized through several methods. One common approach involves the reaction of selenourea with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Se(NH₂)₂+2CH₃I→(CH₃)₂NC(Se)NH₂+2HI
The reaction is typically carried out in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Dimethylselenourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents such as hydrogen peroxide to form seleninic acid derivatives.
Reduction: Reduction reactions can convert it to selenol compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Seleninic acids.
Reduction: Selenols.
Substitution: Halogenated selenourea derivatives.
Aplicaciones Científicas De Investigación
Dimethylselenourea has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of dimethylselenourea involves its interaction with cellular components. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species. Its selenium atom plays a crucial role in these reactions, as selenium is known for its redox properties. Additionally, this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparación Con Compuestos Similares
Selenourea: The parent compound of dimethylselenourea, with hydrogen atoms instead of methyl groups.
N,N-Dimethylthiourea: A sulfur analog where selenium is replaced by sulfur.
N-Methylbenzothiazole-2-selone: Another organoselenium compound with a different structural framework.
Uniqueness: this compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Compared to selenourea, it has enhanced stability and different reactivity profiles. Its methyl groups also influence its solubility and interaction with other molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
5533-46-0 |
|---|---|
Fórmula molecular |
C3H7N2Se |
Peso molecular |
150.07 g/mol |
InChI |
InChI=1S/C3H7N2Se/c1-4-3(6)5-2/h1-2H3,(H,4,5) |
Clave InChI |
JXUKLFVKZQETHF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=NC)[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


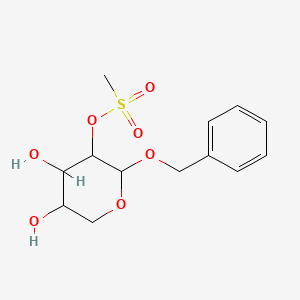
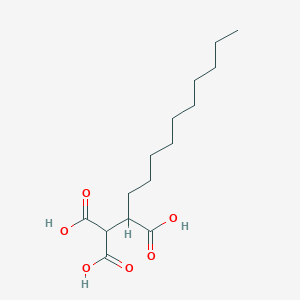
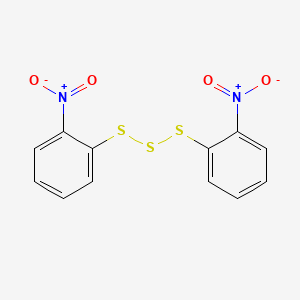
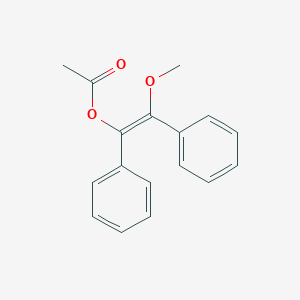
![2-[(2-Chloro-5-nitrophenyl)methylideneamino]benzonitrile](/img/structure/B14735743.png)
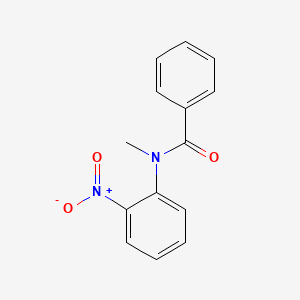
![methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17R,18R,19R,20Z)-2,16-diacetyloxy-12,14,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B14735766.png)
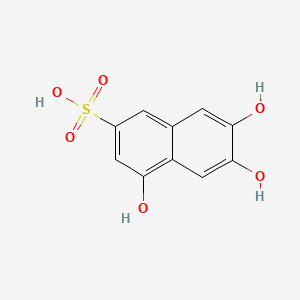
![(3E)-3-[(4-aminophenyl)methylidene]oxolan-2-one](/img/structure/B14735775.png)
![2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B14735781.png)
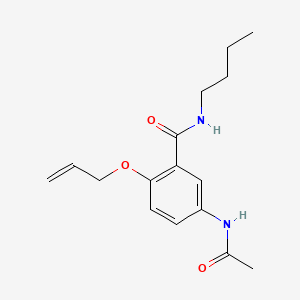
![3,6,13,16-Tetraoxa-1,8,11,18-tetraazatricyclo[16.2.2.28,11]tetracosane-2,7,12,17-tetrone](/img/structure/B14735793.png)
![Methyl bicyclo[2.2.1]hepta-2,5-diene-7-carboxylate](/img/structure/B14735802.png)
